molecular formula C9H5Cl2F4NO2S B15200078 4-[[(Dichlorofluoromethyl)thio](trifluoromethyl)amino]benzoic acid CAS No. 29363-53-9

4-[[(Dichlorofluoromethyl)thio](trifluoromethyl)amino]benzoic acid

Cat. No.: B15200078
CAS No.: 29363-53-9
M. Wt: 338.11 g/mol
InChI Key: OHZCUEZSYBNWJF-UHFFFAOYSA-N
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Description

4-[(Dichlorofluoromethyl)thioamino]benzoic acid is a synthetic organic compound with the molecular formula C9H5Cl2F4NO2S It is characterized by the presence of both dichlorofluoromethyl and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with dichlorofluoromethylthiol and trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(Dichlorofluoromethyl)thioamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorofluoromethyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[(Dichlorofluoromethyl)thioamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dichlorofluoromethyl and trifluoromethyl groups into other molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of dichlorofluoromethyl and trifluoromethyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Chlorofluoromethyl)thioamino]benzoic acid
  • 4-[(Dichlorofluoromethyl)thioamino]benzoic acid
  • 4-[(Dichlorofluoromethyl)thioamino]salicylic acid

Uniqueness

4-[(Dichlorofluoromethyl)thioamino]benzoic acid is unique due to the presence of both dichlorofluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

29363-53-9

Molecular Formula

C9H5Cl2F4NO2S

Molecular Weight

338.11 g/mol

IUPAC Name

4-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoic acid

InChI

InChI=1S/C9H5Cl2F4NO2S/c10-8(11,12)19-16(9(13,14)15)6-3-1-5(2-4-6)7(17)18/h1-4H,(H,17,18)

InChI Key

OHZCUEZSYBNWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(C(F)(F)F)SC(F)(Cl)Cl

Origin of Product

United States

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